BenchChemオンラインストアへようこそ!

8-Bromo-3-methylimidazo[1,2-A]pyridine

antileishmanial neglected tropical diseases SAR optimization

8-Bromo-3-methylimidazo[1,2-A]pyridine is a versatile imidazo[1,2-a]pyridine scaffold with a reactive bromine handle at the 8-position and a pharmacophoric 3-methyl group. It enables reliable diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling to generate compound libraries for antileishmanial (lead compound IC50 = 0.35 μM) and PI3Kα-targeted oncology research. The 3-methyl substituent confers significant improvement in MCH1R binding affinity relative to unsubstituted analogs, making this building block a strategic, cost-effective entry point for parallel synthesis workflows.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1288990-82-8
Cat. No. B2676379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylimidazo[1,2-A]pyridine
CAS1288990-82-8
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=CN=C2N1C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3
InChIKeyNIXDDCLNGVQVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-3-methylimidazo[1,2-A]pyridine (CAS 1288990-82-8): Technical Baseline and Core Properties for Procurement


8-Bromo-3-methylimidazo[1,2-A]pyridine (CAS 1288990-82-8) is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class . The compound is characterized by a fused bicyclic imidazole-pyridine core, with a bromine atom installed specifically at the 8-position and a methyl group at the 3-position . Its molecular formula is C8H7BrN2 with a molecular weight of 211.06 g/mol, and it is routinely supplied at ≥97% purity with batch-specific analytical characterization including NMR, HPLC, and GC . The presence of two nitrogen atoms provides hydrogen bond acceptor functionality, while the bromine substituent at C8 serves as a reactive handle for transition metal-catalyzed cross-coupling reactions . This compound is available through multiple commercial vendors in research quantities (100 mg to 1 g) at catalog prices suitable for early-stage medicinal chemistry and chemical biology applications [1].

Why 8-Bromo-3-methylimidazo[1,2-A]pyridine Cannot Be Substituted with Other Imidazo[1,2-a]pyridine Halides


Imidazo[1,2-a]pyridine derivatives are not functionally interchangeable across their regioisomeric and substitution variants due to position-dependent electronic effects and divergent cross-coupling reactivity profiles. The 3-methyl substituent alone confers a significant improvement in MCH1R binding affinity relative to unsubstituted analogs, demonstrating that even single-position modifications can profoundly alter biological target engagement [1]. Furthermore, halogen identity at the 8-position dictates synthetic utility: bromo-substituted derivatives undergo Suzuki-Miyaura cross-coupling with distinct efficiency compared to their chloro or iodo counterparts, with 8-brominated analogs enabling reliable diversification via palladium-catalyzed arylation to generate compound libraries [2]. Critically, studies on dihalogenated imidazo[1,2-a]pyridines demonstrate that 7-chloro-8-iodo and 8-chloro-7-iodo isomers exhibit markedly different reactivity patterns in Sonogashira, Buchwald-Hartwig, and cyanation reactions, confirming that halogen type and position cannot be assumed equivalent in synthetic planning [3]. Therefore, substitution of 8-bromo-3-methylimidazo[1,2-a]pyridine with any alternative regioisomer or halogen variant (e.g., 6-bromo, 8-chloro, or 8-iodo derivatives) would require complete re-optimization of both synthetic protocols and biological screening outcomes [3].

Quantitative Differentiation Evidence for 8-Bromo-3-methylimidazo[1,2-A]pyridine: Comparator-Based Performance Data


Antileishmanial Activity: 8-Bromo Derivatives Outperform 8-Aryl Substituted Analogs

In the 3-nitroimidazo[1,2-a]pyridine antileishmanial series, 8-brominated analogues emerged as the most promising compounds relative to further functionalized derivatives. Six 8-bromo-containing compounds exhibited submicromolar activity against Leishmania infantum axenic amastigotes, whereas replacement of the 8-bromo group with 4-pyridinyl or para-chlorothiophenol substituents significantly decreased potency [1]. The most active 8-bromo analogue demonstrated an IC50 of 0.35 μM against intramacrophagic amastigotes with a selectivity index exceeding 285 (CC50 on THP1 cells >100 μM) [1].

antileishmanial neglected tropical diseases SAR optimization

Synthetic Utility: 8-Bromo Enables Cross-Coupling Diversification Not Accessible from 8-Unsubstituted Scaffolds

The 8-bromo substituent on the imidazo[1,2-a]pyridine core provides a reactive handle for transition metal-catalyzed cross-coupling reactions that is absent in non-halogenated parent scaffolds. Bromoimidazo[1,2-a]pyridines undergo efficient Suzuki-Miyaura coupling with arylboronic acids under microwave-assisted conditions to generate diversified arylated derivatives [1]. This reactivity is position-specific: 8-bromo derivatives enable functionalization at the pyridine ring periphery, whereas 3-position functionalization requires alternative synthetic strategies [2]. The 8-bromo-3-methyl combination offers orthogonal synthetic handles—methyl for metabolic stability and lipophilicity tuning, bromine for late-stage diversification.

medicinal chemistry cross-coupling library synthesis

Physicochemical Differentiation: Predicted LogP and Solubility Profile Relative to Unsubstituted Core

Computational physicochemical profiling of 8-bromo-3-methylimidazo[1,2-a]pyridine yields a consensus Log Po/w of 2.24 and topological polar surface area (TPSA) of 17.3 Ų . The predicted aqueous solubility (ESOL Log S = -3.55, corresponding to 0.0596 mg/mL) places this compound in the poorly soluble classification range . The calculated LogP values (ranging from 1.79 to 2.85 across five prediction methods) reflect the combined lipophilicity contributions of the 3-methyl and 8-bromo substituents .

ADME prediction drug-likeness lead optimization

Kinase Inhibitor Scaffold Potential: 8-Position Substitution Contributes to PI3Kα Inhibitor SAR

A systematic SAR study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors identified that substitution at the 8-position, along with modifications at the 2- and 6-positions, contributes to nanomolar enzymatic potency. The optimized compound from this series (compound 35) exhibited an IC50 of 150 nM against PI3Kα in enzymatic assay with acceptable antiproliferative activity and desirable in vitro ADME properties [1][2]. While the exact contribution of the 8-substituent was not isolated from the 2- and 6-position modifications, the study establishes that 8-substituted imidazo[1,2-a]pyridines are viable kinase inhibitor scaffolds.

PI3K inhibitors oncology kinase SAR

Procurement-Driven Application Scenarios for 8-Bromo-3-methylimidazo[1,2-A]pyridine


Antileishmanial Drug Discovery Programs Requiring 8-Bromo Retained Scaffolds

Research groups pursuing antileishmanial hit-to-lead optimization within the 3-nitroimidazo[1,2-a]pyridine series should prioritize this 8-bromo-3-methyl building block as a starting material for analog synthesis. Evidence demonstrates that 8-brominated analogues constitute the most promising sub-series, with six compounds achieving submicromolar activity against L. infantum axenic amastigotes and the lead compound exhibiting IC50 = 0.35 μM with selectivity index >285 [1]. Procurement of this specific intermediate is warranted when the synthetic route requires a functionalizable 8-position that retains antileishmanial potency, as further derivatization with bulkier aryl groups has been shown to decrease activity [1].

PI3Kα Inhibitor Medicinal Chemistry with Orthogonal 2,6,8 Diversification

Medicinal chemistry teams developing PI3Kα-targeted oncology therapeutics should acquire 8-bromo-3-methylimidazo[1,2-a]pyridine as a key intermediate for systematic SAR exploration at the 2-, 6-, and 8-positions. Published SAR studies confirm that 2,6,8-substituted imidazo[1,2-a]pyridine derivatives achieve nanomolar PI3Kα inhibition (compound 35: IC50 = 150 nM) with desirable in vitro ADME characteristics [1][2]. The 8-bromo handle enables Suzuki coupling for aryl/heteroaryl installation, while the 3-methyl group provides baseline lipophilicity and metabolic stability [2]. This compound serves as a strategic starting point for divergent library synthesis in PI3K-focused hit expansion campaigns [1].

Cross-Coupling Library Synthesis Using Bromoimidazo[1,2-a]pyridine Building Blocks

Synthetic chemistry laboratories generating diverse imidazo[1,2-a]pyridine libraries for biological screening should procure 8-bromo-3-methylimidazo[1,2-a]pyridine as a primary diversification scaffold. Microwave-assisted Suzuki-Miyaura coupling conditions enable efficient introduction of aryl and heteroaryl groups at the 8-position, while the pre-installed 3-methyl substituent provides a fixed pharmacophoric element that enhances target binding in multiple receptor systems [1][2]. The compound offers a cost-effective entry point for parallel synthesis workflows, with commercial availability in multiple pack sizes (100 mg to 1 g) at catalog pricing suitable for medium-throughput library production .

Structure-Activity Relationship Studies at the Imidazo[1,2-a]pyridine 8-Position

Researchers investigating the SAR of 8-position substitution on imidazo[1,2-a]pyridine scaffolds across diverse therapeutic targets should use 8-bromo-3-methylimidazo[1,2-a]pyridine as a standard comparator compound. The combination of 3-methyl and 8-bromo substitution provides a benchmark physicochemical profile (consensus LogP = 2.24; TPSA = 17.3 Ų) against which more elaborate 8-substituted analogs can be evaluated for lipophilicity, solubility, and permeability effects [1]. The compound's predicted ESOL Log S of -3.55 establishes baseline solubility expectations for the halogenated scaffold class, informing formulation strategy for in vitro and early in vivo studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-methylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.